Product packaging for Iodide ion I-123(Cat. No.:CAS No. 69239-56-1)

Iodide ion I-123

Cat. No.: B1215384
CAS No.: 69239-56-1
M. Wt: 122.90559 g/mol
InChI Key: XMBWDFGMSWQBCA-AHCXROLUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Iodide ion I-123 (as Sodium Iodide I-123) is a gamma-emitting radioisotope of iodine with a half-life of approximately 13.2 hours, decaying by electron capture to Tellurium-123 . Its predominant gamma photon energy of 159 keV is ideal for high-resolution imaging with gamma cameras and Single-Photon Emission Computed Tomography (SPECT) systems . This compound is a critical tool for investigating thyroid physiology and pathophysiology. Its research applications include studies on iodine uptake mechanisms via the sodium-iodide symporter (NIS) , modeling of various thyroid disorders such as hyperthyroidism and hypothyroidism , and the development of novel radiopharmaceuticals . The relatively short half-life of I-123 provides a sufficient time window for experimental protocols while minimizing radioactive waste concerns, and its decay characteristics result in a lower radiation burden compared to other radioiodines like I-131, making it suitable for longitudinal study designs . Beyond thyroid-focused research, Iodide I-123 serves as a fundamental starting material for the synthesis of more complex radiopharmaceuticals. It is used in the radiolabeling of compounds for non-thyroid research applications, such as I-123 metaiodobenzylguanidine (MIBG) for studying neuroendocrine tumors and cardiac sympathetic innervation, and I-123 ioflupane (DaTscan) for neurological research . Key Specifications: • Radionuclide: Iodine-123 • Chemical Form: Sodium Iodide (NaI) in solution • Half-Life: 13.2 hours • Primary Emission: Gamma photon, 159 keV • Decay Mode: Electron Capture Important Notice: This product is labeled "For Research Use Only" (RUO). It is strictly not intended for use in human or veterinary diagnostics, therapy, or any other clinical applications. RUO products are not to be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula I- B1215384 Iodide ion I-123 CAS No. 69239-56-1

Properties

Key on ui mechanism of action

Sodium Iodide I-123 is a radioactive isotope of iodine used in nuclear medicine for the diagnostic study of thyroid disease. Following oral administration, I-123 is absorbed through the gastrointestinal tract and is taken up by the thyroid gland. After incorporation, a gamma camera is used to detect the decay by electron capture to tellurium-123. Iodine is commonly used in thyroid function diagnostic tests as this gland normally absorbs iodine through the diet for formation of the thyroid hormones triiodothyronine (T3) and its prohormone, thyroxine (T4).

CAS No.

69239-56-1

Molecular Formula

I-

Molecular Weight

122.90559 g/mol

IUPAC Name

iodine-123(1-)

InChI

InChI=1S/HI/h1H/p-1/i1-4

InChI Key

XMBWDFGMSWQBCA-AHCXROLUSA-M

SMILES

[I-]

Isomeric SMILES

[123I-]

Canonical SMILES

[I-]

Other CAS No.

69239-56-1

Synonyms

123I radioisotope
I-123 radioisotope
Iodine-123

Origin of Product

United States

Nuclear and Radiochemical Characteristics of I 123 Pertinent to Research

Production Methods of Iodine-123

The production of ¹²³I predominantly relies on cyclotron-based techniques. The two primary pathways for its generation are:

Direct Route: This method involves the bombardment of enriched tellurium targets, such as Tellurium-124 (¹²⁴Te), with protons. Nuclear reactions like ¹²⁴Te(p,2n)¹²³I are commonly employed osti.govnih.goviba-radiopharmasolutions.com. An alternative is the proton irradiation of Tellurium-122 (¹²²Te) via the ¹²²Te(d,n)¹²³I reaction osti.gov. A critical aspect of the direct route is the careful selection of target materials and precise control of irradiation parameters to minimize the co-production of other iodine isotopes, such as ¹²⁴I, which can arise from isotopic impurities present in the target material, like ¹²⁵Te osti.gov.

Indirect Route (via Xenon-123 Precursor): This approach utilizes enriched Xenon-124 (¹²⁴Xe) gas targets, which are bombarded with protons (typically 28-30 MeV) to produce Xenon-123 (¹²³Xe). This intermediate isotope then undergoes natural decay to yield ¹²³I iba-radiopharmasolutions.comnews-medical.net. A significant advantage of this indirect pathway is the ability to separate the gaseous ¹²³Xe from the irradiated target material and allow it to decay in isolation. This process results in a ¹²³I product with a higher degree of purity and substantially less contamination from other radioisotopes osti.govnews-medical.net. Following production, the ¹²³I is extracted by washing the target with pure water and subsequently purified using ion-exchange columns iba-radiopharmasolutions.com.

Precursor Molecules for I-123 Labeling

The development of effective ¹²³I-labeled radiopharmaceuticals necessitates the synthesis or procurement of precursor molecules that can readily incorporate the radioisotope. These precursors are strategically designed to target specific biological pathways or tissues for diagnostic imaging. Notable examples of precursor molecules that have been successfully radiolabeled with ¹²³I include:

Metaiodobenzylguanidine (MIBG): Widely used for imaging neuroendocrine tumors and assessing cardiac sympathetic innervation mdpi.comsnmjournals.org.

beta-CIT (2β-carbomethoxy-3β-(4-iodophenyl)tropane): Employed as a dopamine (B1211576) transporter imaging agent for neurological studies nih.govresearchgate.net.

Clioquinol: Investigated for its potential role in the diagnosis and management of neurodegenerative diseases nih.govresearchgate.net.

MAPi (N-Succinimidyl-3-iodobenzoate derivative): A novel agent designed as a PARP1-targeted therapeutic that also emits Auger electrons, positioning it for theranostic applications tandfonline.comnih.gov.

Radiolabeling Strategies

The incorporation of ¹²³I into precursor molecules is typically achieved through either electrophilic or nucleophilic radioiodination strategies:

Electrophilic Radioiodination: This is a prevalent method where an electrophilic iodine species, often generated from sodium iodide (Na¹²³I) using oxidizing agents such as chloramine-T or iodine monochloride, substitutes a hydrogen atom on the aromatic ring of the precursor molecule nih.govmdpi.com. This technique is well-suited for labeling compounds like MIBG and beta-CIT nih.govresearchgate.net.

Nucleophilic Radioiodination: This strategy involves the displacement of a leaving group, such as a bromide, iodide, or a stannyl group, on the precursor by a nucleophilic iodide species. For instance, the iododestannylation of a tributylstannane precursor using ¹²³I represents a highly efficient method for preparing certain radiopharmaceuticals, including ¹²³I-MAPi. This approach often yields high activity yields and molar activities in a single synthetic step tandfonline.comnih.gov. The copper(I)-assisted nucleophilic radioiodination method is also a well-established technique for labeling a variety of compounds researchgate.net.

Purification and Quality Control Paradigms for I 123 Radiopharmaceuticals in Research

Chromatographic Separation Techniques for I-123 Labeled Compounds

Chromatographic methods are fundamental for separating radiolabeled compounds from impurities. The selection of a specific technique is dictated by the chemical characteristics of the target radiopharmaceutical and its potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC utilizing C-18 columns, is extensively employed for the purification of ¹²³I-labeled radiopharmaceuticals nih.govmdpi.comnih.govresearchgate.net. This method separates compounds based on their differing hydrophobicities. For example, ¹²³I-MIBG and ¹²³I-beta-CIT have been effectively purified using compact semi-preparative HPLC columns with aqueous-ethanol solvent systems, achieving high resolution and radiochemical purities often exceeding 99% nih.govresearchgate.nettandfonline.com.

Thin-Layer Chromatography (TLC): TLC serves as a valuable technique for the rapid assessment of radiochemical purity. Miniaturized TLC systems, such as those employing instant thin-layer chromatography-silica gel (ITLC-SA) with solvents like 0.9% sodium chloride or ethanol:ammonium hydroxide (B78521) mixtures, are adept at separating ¹²³I-labeled compounds, such as MIBG, from free iodide and other impurities nih.govsnmjournals.orgiaea.orgsnmjournals.org. TLC offers a quick and relatively straightforward method for quality control, with some systems enabling development times as short as 3 minutes snmjournals.org.

Radiochemical Purity and Integrity Evaluation Protocols

Radiochemical Purity Assessment: This evaluation is typically conducted immediately after the purification process, utilizing analytical HPLC or TLC. The distribution of radioactivity along the chromatogram is meticulously measured, and the percentage of radioactivity associated with the target radiolabeled compound is calculated. For instance, studies have reported radiochemical purities for ¹²³I-MIBG to be approximately 92-94% at the time of reconstitution, maintaining levels above 90% for up to 4 hours post-reconstitution snmjournals.org. Other radiotracers, when purified via HPLC, have demonstrated purities exceeding 99% nih.govresearchgate.nettandfonline.com.

Other Quality Control Parameters: In addition to radiochemical purity, several other tests are critical for evaluating the integrity of ¹²³I radiopharmaceuticals:

Radionuclidic Purity: This test confirms that the radioactivity detected is predominantly from ¹²³I and not from other radioisotopes that might have been co-produced during synthesis drugfuture.com.

Specific Activity: This parameter quantifies the radioactivity per unit mass of the compound, which is vital for ensuring effective targeting and accurate imaging nih.govmdpi.com. For example, ¹²³I-MAPi has achieved molar activities reported as 11.8 ± 4.8 GBq/µmol tandfonline.comnih.gov.

pH, Sterility, and Pyrogenicity: These pharmaceutical tests are essential to confirm that the preparation is safe for administration and free from microbial or pyrogenic contamination nih.govmdpi.comdrugfuture.comnih.gov.

Data Tables

Table 1: Chromatographic Techniques for I-123 Radiopharmaceutical Purification and Analysis

Chromatographic TechniqueStationary PhaseMobile Phase/SolventTypical ApplicationResearch Finding Example
HPLCC-18Aqueous-ethanolPurification of ¹²³I-MIBG, ¹²³I-beta-CITAchieved >99% radiochemical purity nih.govresearchgate.net
TLCITLC-SA0.9% NaClRapid purity assessment of ¹²³I-MIBGGood separation of species, comparable accuracy to standard methods snmjournals.org
TLCSilica gelDilute methanolPurity assessment of Na¹²³I≥95% of radioactivity in iodide band drugfuture.com
Miniaturized TLCITLC-SAEthanol:Ammonium Hydroxide (E:AH)Purity assessment of ¹²³I-MIBG (faster development)Incomplete separation noted compared to 0.9% NaCl system snmjournals.org

Table 2: Radiochemical Purity of Selected I-123 Radiopharmaceuticals

Radiopharmaceutical ExampleTypical Radiochemical Purity (%)Measurement MethodNotes
¹²³I-MIBG (Adreview)94.5 (at receipt)Silicic acid chromatography paper≥90% purity maintained after 4 hours snmjournals.org
¹²³I-MIBG (Anazao)92.9 (at reconstitution)Silicic acid chromatography paper≥90% purity maintained after 4 hours snmjournals.org
¹²³I-MAPi>99Analytical HPLCAchieved via single-step radiosynthesis tandfonline.comnih.gov
¹²³I-beta-CIT>99Analytical HPLCRapid synthesis and purification achieved nih.govresearchgate.net
¹²³I-iodohippuric acidsVariable (subject to decomposition)Thin-layer chromatographyI-131 products showed greater decomposition iaea.org

Preclinical and in Vitro Research Applications of I 123 Radiotracers

In Vitro Investigations Utilizing I-123 Labeled Compounds

In vitro studies are foundational for assessing the potential of novel radiotracers before their evaluation in living organisms. These investigations leverage the specific binding properties and cellular interactions of 123I-labeled compounds.

Receptor Binding Affinity and Selectivity Studies

Characterizing the affinity and selectivity of 123I-labeled radioligands for their intended molecular targets is paramount for their development as diagnostic agents. These studies typically involve saturation binding assays and competition assays using cell lines expressing specific receptors or target molecules.

[123I]TZ6019 for the P2X7 receptor (P2X7R) demonstrated a high binding affinity with a dissociation constant (Ki) of 6.3 ± 0.9 nM snmjournals.org. The cold compound TZ6019 exhibited an IC50 value of 9.5 ± 1 nM in competition assays snmjournals.org.

The amyloid-β imaging agent [123I]ABC577 showed high binding affinity for amyloid-β in preclinical evaluations, contributing to its potential for imaging Alzheimer's disease nih.govoup.com.

For prostate-specific membrane antigen (PSMA) imaging, the inhibitor [123I]PSMA-p-IB displayed a KD of 103 ± 30 nM in binding studies with PSMA-expressing cells diva-portal.org.

Radioligands targeting sigma-1 (σ1) receptors, such as [125I]-E-IA-BF-PE-PIPZE (with analogous principles for 123I labeling), have shown high affinity (Ki = 0.43 ± 0.03 nM) and notable selectivity, with a σ2 / σ1 receptor selectivity ratio of 173, indicating strong specificity for the σ1 subtype nih.gov.

[123I]p ZIENT , a radiotracer designed for the serotonin (B10506) transporter (5-HT transporter), exhibited high affinity with a KD of 0.03 nM and demonstrated significant selectivity, being approximately 100-fold more selective for the 5-HT transporter than the dopamine (B1211576) transporter and 500-fold more selective than the norepinephrine (B1679862) transporter nih.gov.

Table 1: Receptor Binding Affinity and Selectivity of I-123 Radiotracers

RadiotracerTarget ReceptorAffinity MetricValueSelectivity (vs. other receptors)Reference
[123I]TZ6019P2X7 Receptor (P2X7R)Ki6.3 ± 0.9 nMNot quantified snmjournals.org
Bmax262 fmol/mg snmjournals.org
[123I]ABC577Amyloid-βHigh affinityNot quantifiedNot quantified nih.gov, oup.com
[123I]PSMA-p-IBPSMAKD103 ± 30 nMNot quantified diva-portal.org
[125I]-E-IA-BF-PE-PIPZESigma-1 (σ1) receptorsKi0.43 ± 0.03 nMσ2 / σ1 = 173 nih.gov
KD0.24 ± 0.01 nM nih.gov
Bmax472 ± 13 fmol/mg protein nih.gov
[123I]p ZIENT5-HT TransporterKD0.03 nMDopamine: 100-fold; Norepinephrine: 500-fold nih.gov

Enzyme-Substrate Interaction Analysis with I-123 Tracers

While direct kinetic analysis of enzyme-substrate interactions using 123I-labeled compounds as probes is less common in the provided literature, these radiotracers are employed to investigate biological processes influenced by enzyme activity. For example, 123I-IIMU has been developed as an imaging agent for thymidine (B127349) phosphorylase (TP), an enzyme involved in cancer metabolism. Studies have demonstrated that the cellular uptake and retention of 123I-IIMU correlate with TP expression levels in cancer cell lines, suggesting its utility in reflecting enzymatic status relevant to therapeutic response snmjournals.orgsnmjournals.org. Furthermore, the nucleoside analog 123I-ITdU , labeled with 123I, has been studied for its interaction with cellular enzymes like thymidylate synthase (TS) in DNA synthesis pathways. Research showed that inhibiting TS with 5-fluoro-2′-deoxyuridine (FdUrd) significantly increased the cellular uptake and DNA incorporation of 123I-ITdU, indicating how 123I-labeled compounds can indirectly probe enzyme-mediated metabolic pathways snmjournals.orgresearchgate.net.

Cellular Uptake and Retention Studies in Cell Lines

Understanding how 123I-labeled radiotracers are internalized and retained by cells is crucial for assessing their diagnostic potential. These studies provide insights into the cellular handling of the tracer.

In studies with 123I-IIMU , HCT116 cells showed higher intracellular uptake compared to DLD-1 cells. An efflux assay revealed that HCT116 cells retained 30.7% of the radioactivity after 2 hours, while DLD-1 cells retained only 1.23% snmjournals.orgsnmjournals.org.

Research on 123I-ITdU in HL60 leukemia cells indicated an uptake of approximately 1.5% of the incubation activity per 106 cells. Notably, 90% of the internalized activity was incorporated into DNA within 24 hours, though the tracer was largely deiodinated within the same period snmjournals.orgresearchgate.net.

123I-MIBG uptake studies in CPAE cells demonstrated time-dependent uptake, reaching a plateau after 4 hours of incubation. Subsequent washout studies showed an efflux rate of 43% over 2 hours snmjournals.org.

Studies using 125I IQ (a similar radiolabeling principle) in cell lines with high ALDH1 expression, such as L1210 cpa, showed significantly higher uptake (e.g., 21.3% at 1 hour) compared to cell lines with low ALDH1 expression (e.g., 11.0% at 1 hour) ingentaconnect.com.

Table 2: Cellular Uptake and Retention Studies with I-123 Labeled Compounds

RadiotracerCell Line / ModelMetricValueTime PointReference
123I-IIMUHCT116 cellsIntracellular UptakeHigher than DLD-1Varies snmjournals.org, snmjournals.org
HCT116 cellsRetention (Efflux Assay)30.7%2 hours snmjournals.org, snmjournals.org
DLD-1 cellsRetention (Efflux Assay)1.23%2 hours snmjournals.org, snmjournals.org
125I IQL1210 cpa (high ALDH1)% Uptake21.3% (vs 11.0% in L1210)1 hour ingentaconnect.com
MG456 glioblastoma CD133+% Uptake81.5%30 min ingentaconnect.com
123I-ITdUHL60 cellsCellular Uptake~1.5%/106 cellsVaries snmjournals.org, researchgate.net
HL60 cellsDNA Incorporation90% of internalized24 hours snmjournals.org, researchgate.net
123I-MIBGCPAE cellsUptake relative to 30 min incubationPlateau after 4hVaries snmjournals.org
CPAE cellsRetention (Washout Study)43% efflux2 hours snmjournals.org

In Vivo Preclinical Imaging Research with I-123 Radiotracers in Animal Models

The translation of in vitro findings to in vivo applications involves assessing the pharmacokinetic and biodistribution profiles of 123I-labeled radiotracers in animal models, as well as their ability to characterize molecular targets in disease states.

Pharmacokinetic and Biodistribution Profiling in Animal Models

Pharmacokinetic (PK) and biodistribution studies are essential for understanding how a radiotracer moves through the body, where it accumulates, and how it is eliminated.

In mice bearing xenografts, 123I-IIMU showed tumor uptake values of 0.99 %ID/g in HCT116 tumors, 0.38 %ID/g in WiDr tumors, and 0.22 %ID/g in DLD-1 tumors at 30 minutes post-injection snmjournals.orgsnmjournals.org.

123I-Hyp biodistribution in rats with partial liver infarction revealed significant uptake in blood (25.62 ± 1.69 %ID at 4 hours, decreasing to 3.18 ± 0.60 %ID at 24 hours) and high avidity for the infarcted tissue spandidos-publications.comresearchgate.net.

The amyloid-β imaging agent [123I]ABC577 demonstrated high initial brain uptake with good clearance from the normal rat brain and low non-specific retention in white matter in preclinical studies nih.govoup.com.

123I-ML10 in healthy mice was found to metabolize quickly in vivo but showed a 3-4 fold higher uptake in apoptotic tissue compared to healthy tissue researchgate.net.

123I-MIBG biodistribution in normal mice indicated whole-body excretion of 60.86 ± 8.86% via feces and urine within 24 hours. Blood clearance was characterized by an early-phase half-life (T(α)1/2) of 11.76 minutes and a late-phase half-life (T(β)1/2) of 7.29 hours snmjournals.org.

In nonhuman primates, [123I]p ZIENT achieved a whole brain uptake of 2.3% of the injected dose at 74 minutes, with high plasma protein binding (approximately 90%) nih.gov.

Table 3: Biodistribution and Pharmacokinetic Profiles of I-123 Radiotracers in Animal Models

RadiotracerAnimal ModelTissue/OrganMetricValueTime PointReference
123I-IIMUMice (xenografts)HCT116 tumor%ID/g0.99%30 min snmjournals.org, snmjournals.org
Mice (xenografts)WiDr tumor%ID/g0.38%30 min snmjournals.org, snmjournals.org
Mice (xenografts)DLD-1 tumor%ID/g0.22%30 min snmjournals.org, snmjournals.org
123I-HypRats (RPLI model)Blood%ID25.62 ± 1.69%4 hours spandidos-publications.com, researchgate.net
Rats (RPLI model)Blood%ID3.18 ± 0.60%24 hours spandidos-publications.com, researchgate.net
123I-ABC577Normal RatsBrainUptakeHigh initial uptakeVaries nih.gov, oup.com
Normal brainClearanceGood clearanceVaries nih.gov, oup.com
123I-ML10Healthy MiceApoptotic tissueUptake3-4x higher than healthyVaries researchgate.net
123I-MIBGNormal MiceWhole bodyExcretion60.86 ± 8.86%24 hours snmjournals.org
Normal MiceBloodT(α)1/211.76 minVaries snmjournals.org
Normal MiceBloodT(β)1/27.29 hoursVaries snmjournals.org
123I-p ZIENTNonhuman PrimatesWhole brainUptake2.3% of injected dose74 min nih.gov
Nonhuman PrimatesPlasmaProtein Bound93.1 ± 0.3%Varies nih.gov

Characterization of Molecular Targets in Animal Disease Models

123I-labeled radiotracers are instrumental in characterizing molecular targets and disease states within preclinical animal models.

123I-IIMU functions as a companion diagnostic agent to predict capecitabine (B1668275) efficacy in colon cancer models by reflecting thymidine phosphorylase (TP) expression, with tumor accumulation correlating with TP levels and drug susceptibility snmjournals.orgsnmjournals.org.

In neuroinflammation research, [123I]TZ6019 was used to image P2X7 receptor (P2X7R) expression, demonstrating increased brain uptake in LPS-stimulated rats (30% higher than sham) and in a mouse model of Alzheimer's disease (26% higher in P301S transgenic mice compared to wild-type) snmjournals.org.

The agent [123I]ABC577 has been utilized to image amyloid-β plaques in preclinical Alzheimer's disease models, showing clear retention in cortical regions and differentiating affected brains from healthy controls nih.govoup.com.

The 123I-labeled compound 123I-IQ was investigated for targeting cells with high ALDH1 expression, revealing mild uptake in glioblastoma models with quantified tumor uptake at 2.3% ± 0.48% ID/g ingentaconnect.com.

123I-MIBG has been employed to evaluate the preclinical efficacy of beta-adrenergic receptor blockers, such as labetalol, by quantifying uptake in adrenal glands and observing reduced uptake in treated animals compared to controls, indicating potential for assessing drug candidates researchgate.net.

List of Mentioned Compounds

Iodide ion I-123 (123I)

123I-IIMU

123I-TZ6019

123I-ABC577

125I IQ

123I-ITdU

123I-MIBG

123I-Hyp

123I-PSMA-p-IB

[125I]-E-IA-BF-PE-PIPZE

123I-IQ

123I-BZA2

[123I]p ZIENT

Advanced Imaging Physics and Instrumentation for I 123 Research

Physical Principles of I-123 Detection via Single Photon Emission Computed Tomography (SPECT)

Single Photon Emission Computed Tomography (SPECT) is the primary imaging modality for I-123. nih.gov The process relies on the detection of gamma rays emitted from the I-123 radiotracer distributed within the subject. A gamma camera rotates around the subject, acquiring a series of two-dimensional images (projections) from multiple angles. These projections are then mathematically reconstructed to create a three-dimensional representation of the radiotracer's distribution.

Iodine-123 decays via electron capture to tellurium-123, with a physical half-life of approximately 13.2 hours. radiacode.comwikipedia.orgradiopaedia.org This decay process results in the emission of gamma radiation with a principal photon energy of 159 keV, which is ideal for detection by the sodium iodide (NaI) crystals typically used in gamma cameras. radiacode.comwikipedia.orgopenmedscience.com This primary gamma emission has a high abundance of 83%. nih.govuantwerpen.be

However, the I-123 decay scheme is complex and includes a series of higher-energy gamma photons, albeit at a much lower abundance (~2.5% at >300 keV). nih.govuantwerpen.be These high-energy photons can penetrate the septa of the collimator, leading to image degradation through a phenomenon known as septal penetration. researchgate.net This results in a loss of contrast and quantitative accuracy. researchgate.net Furthermore, Compton scattering, where photons lose some of their energy through interaction with tissue, contributes to the detected signal and can degrade image quality. researchgate.net The energy spectrum of I-123, therefore, presents a challenge in distinguishing the primary 159 keV photons from scattered and penetrated higher-energy photons. researchgate.net

Table 1: Key Decay Characteristics of Iodine-123

PropertyValueReference
Half-life~13.2 hours radiacode.comwikipedia.orgradiopaedia.org
Primary Photon Energy159 keV radiacode.comwikipedia.orgopenmedscience.com
Primary Photon Abundance83% nih.govuantwerpen.be
High-Energy Photon Abundance (>300 keV)~2.5% nih.govuantwerpen.be

The choice of collimator is critical for I-123 imaging, as it directly impacts the trade-off between sensitivity (the number of detected photons) and spatial resolution (the ability to distinguish between two close points). squarespace.com

Low-Energy All-Purpose (LEAP) Collimators: These are commonly used for I-123 due to their high sensitivity. nih.govsnmjournals.org However, their thinner septa are less effective at stopping the high-energy photons emitted by I-123, leading to increased septal penetration and scatter, which can degrade image quality. ntnu.nosnmjournals.org

Low-Energy High-Resolution (LEHR) Collimators: LEHR collimators have smaller and longer holes than LEAP collimators, which improves spatial resolution by reducing the acceptance of scattered photons. squarespace.com However, this comes at the cost of lower sensitivity. squarespace.com The thinner septa of LEHR collimators still present a challenge for the high-energy photons of I-123. nih.govuantwerpen.be

Medium-Energy (ME) Collimators: To address the issue of high-energy photon penetration, medium-energy collimators with thicker septa can be used. researchgate.netntnu.no This effectively reduces septal penetration and scatter, leading to improved image contrast and resolution. researchgate.netsnmjournals.org However, the increased septal thickness also reduces sensitivity, requiring longer acquisition times or higher injected activities.

Pinhole Collimators: Pinhole collimators are particularly valuable in preclinical research, offering high spatial resolution for imaging small structures. researchgate.net Multi-pinhole (MPH) collimators can further enhance sensitivity while maintaining high resolution. nih.govresearchgate.net Studies have shown that MPH collimators can provide superior performance for I-123 imaging compared to parallel-hole collimators by offering better stopping power for high-energy photons, resulting in lower penetration and scatter. nih.govuantwerpen.be

Table 2: Comparison of Collimator Performance for I-123 Imaging

Collimator TypeAdvantagesDisadvantagesReference
LEAPHigh sensitivityProne to septal penetration and scatter nih.govsnmjournals.orgntnu.no
LEHRGood spatial resolutionLower sensitivity, still susceptible to high-energy photon penetration nih.govuantwerpen.besquarespace.com
Medium-EnergyReduced septal penetration and scatter, improved contrastLower sensitivity researchgate.netntnu.nosnmjournals.org
Pinhole/Multi-pinholeHigh spatial resolution, better stopping power for high-energy photons (MPH)Limited field of view, lower sensitivity (single pinhole) nih.govuantwerpen.beresearchgate.net

Data Acquisition and Image Reconstruction Algorithms in Preclinical I-123 SPECT

The quality of preclinical I-123 SPECT images is highly dependent on both the data acquisition parameters and the algorithms used for image reconstruction.

Optimizing acquisition parameters is crucial for obtaining high-quality I-123 SPECT images. Key parameters include:

Energy Window: A primary energy window is typically centered around the 159 keV photopeak. The width of this window (e.g., 15% or 20%) affects the trade-off between detecting primary photons and rejecting scattered photons. nih.gov Additional energy windows can be used for scatter correction techniques. mdpi.com

Acquisition Mode: Data can be acquired in a step-and-shoot or continuous mode.

Matrix Size: The size of the acquisition matrix (e.g., 64x64 or 128x128) affects the pixel size and, consequently, the spatial resolution of the reconstructed images. snmjournals.org

In preclinical settings, where high resolution is paramount, parameters are often tailored to the specific research question and the anatomy of the animal model. koreascience.kr

Once the projection data are acquired, they must be reconstructed into a 3D image. The two main classes of reconstruction algorithms are Filtered Back-Projection (FBP) and iterative reconstruction. fit.edunih.gov

Filtered Back-Projection (FBP): FBP is an analytical reconstruction method that is computationally fast and was historically the standard in clinical SPECT. nih.govradiopaedia.org It involves filtering the projection data to reduce blurring and then back-projecting the filtered data to form an image. nih.gov However, FBP can be sensitive to noise and does not accurately model the physical processes of photon emission and detection, which can lead to artifacts and reduced quantitative accuracy. snmjournals.orgsnmjournals.org

Iterative Reconstruction: Iterative algorithms, such as Maximum Likelihood Expectation Maximization (MLEM) and Ordered Subsets Expectation Maximization (OSEM), are now more commonly used, especially in research settings. fit.eduwikipedia.org These methods start with an initial estimate of the image and iteratively refine it by comparing the forward-projected data from the current estimate to the actual measured projection data. snmjournals.orgsnmjournals.org A key advantage of iterative reconstruction is the ability to incorporate accurate models of the imaging physics, including attenuation, scatter, and the collimator-detector response. snmjournals.orgnih.gov This leads to images with improved quantitative accuracy and reduced noise compared to FBP. nih.govosti.gov

Table 3: Comparison of Reconstruction Algorithms for I-123 SPECT

AlgorithmAdvantagesDisadvantagesReference
Filtered Back-Projection (FBP)Computationally fast, simpleSensitive to noise, less accurate modeling of physics, potential for artifacts nih.govradiopaedia.org
Iterative (MLEM, OSEM)Accurate modeling of imaging physics, improved quantitative accuracy, better noise handlingComputationally more intensive, requires careful selection of parameters (iterations, subsets) fit.edusnmjournals.orgwikipedia.org

Quantitative Analysis Methodologies in I-123 Preclinical Research

A primary goal of preclinical I-123 research is the quantitative assessment of radiotracer uptake in specific regions of interest (ROIs). koreascience.kr Accurate quantification is essential for longitudinal studies, dose-response assessments, and understanding the in vivo behavior of novel radiopharmaceuticals.

Quantitative SPECT requires careful correction for several physical factors that can degrade image quality and affect the accuracy of the measured activity concentration. These include:

Attenuation Correction: Photons emitted from deep within the subject are more likely to be absorbed or scattered than those from superficial tissues. Attenuation correction methods, often utilizing a separately acquired CT scan to generate an attenuation map, are necessary to compensate for this effect. snmjournals.org

Scatter Correction: As discussed, scattered photons contribute to the detected signal and reduce image contrast. Scatter correction techniques, such as the dual- or triple-energy window methods, are employed to estimate and subtract the contribution of scattered photons from the photopeak window. mdpi.com

Partial Volume Effect: Due to the limited spatial resolution of SPECT systems, the measured activity in small objects or regions can be underestimated. This is known as the partial volume effect. Correction for this effect is particularly important in preclinical imaging of small animal models.

By implementing these correction methods, typically within an iterative reconstruction framework, it is possible to obtain accurate quantitative data from preclinical I-123 SPECT studies. osti.goviaea.org This allows for the reliable measurement of radiotracer concentration in various organs and tissues, providing valuable insights for biomedical research. d-nb.info

Compartmental Modeling and Kinetic Analysis of I-123 Tracer Data

Tracer kinetic modeling provides a mathematical framework to describe the physiological fate of a radiotracer within a biological system, allowing for the quantification of physiological processes. radiologykey.comnih.gov For I-123 labeled tracers, compartmental models are employed to analyze dynamic single-photon emission computed tomography (SPECT) data, yielding quantitative parameters that reflect biological function. radiologykey.comsnmjournals.org These models simplify complex biological systems into a series of discrete "compartments," representing different states or locations of the tracer, such as in plasma, in tissue, or bound to a receptor. researchgate.net

The analysis involves measuring the concentration of the I-123 tracer over time in both plasma and the tissue of interest. radiologykey.com Mathematical models, ranging from one-tissue to more complex multi-tissue compartment models, are then fitted to these time-activity curves. snmjournals.org The selection of the appropriate model depends on the specific I-123 tracer and the biological process under investigation. nih.govsnmjournals.org

A key study utilizing dynamic SPECT with an I-123 labeled tracer, ¹²³I-metaiodobenzylguanidine (¹²³I-mIBG), investigated cardiac innervation by applying one-tissue (1T), two-tissue (2T), and two-tissue irreversible (2Ti) models. snmjournals.org The results demonstrated that with correction for plasma metabolites, the two-tissue compartment model provided a better fit for the data compared to the one-tissue or irreversible models. snmjournals.org This research underscored the feasibility of using dynamic I-123 SPECT to derive important kinetic parameters. snmjournals.org A significant finding was that a reduced scan time, combining 30 minutes of initial dynamic imaging with a single delayed data point at 2-3 hours, could yield volume of distribution (Vₜ) values comparable to those from a full 3- to 4-hour scan. snmjournals.org

Interactive Table: Kinetic Modeling of ¹²³I-mIBG in Canine Studies Below are the results from a study on the kinetic modeling of ¹²³I-mIBG, including test-retest variability and the effect of a neuronal uptake blocker.

ParameterModelConditionResult
Test-Retest Variability of VₜTwo-Tissue (2T)Baseline< 25%
Effect of Desmethylimipramine (DMI) on VₜTwo-Tissue (2T)Blocking70 ± 8% reduction
Model Fit Comparison1T vs. 2T vs. 2TiWith Plasma Metabolite Correction2T model showed better fits
Scan Duration Comparison2-hour vs. 3- or 4-hourFull Dynamic DataSimilar Vₜ values
Reduced Protocol Comparison30 min dynamic + delayed point vs. Full ScanFull Dynamic DataSimilar Vₜ values

Image Registration and Co-registration Techniques in Multimodal Preclinical Imaging

Preclinical research using I-123 SPECT greatly benefits from multimodal imaging, where functional SPECT data is combined with anatomical information from modalities like computed tomography (CT) or magnetic resonance imaging (MRI). nih.goviaea.org Image registration is the crucial process of aligning these different image datasets into a common coordinate system, allowing for the accurate localization of I-123 tracer uptake within the anatomical context. researchgate.netnih.gov

In preclinical settings, SPECT/CT systems are often integrated, simplifying the co-registration process as the animal remains in the same position for both scans. iaea.org However, when SPECT and MRI are performed on separate systems, precise co-registration becomes more challenging. nih.gov This often necessitates the use of fiducial markers or specially designed animal beds that are visible in both imaging modalities to facilitate accurate alignment. researchgate.net One such approach involves a custom bed with non-coplanar capillary tubes filled with a substance visible to both SPECT and MRI, enabling robust rigid co-registration. researchgate.net

The co-registration of I-123 SPECT images with MRI has been particularly valuable in preclinical neuroscience. nih.gov For instance, studies on rodent models of Parkinson's disease have used I-123 labeled tracers like [¹²³I]FP-CIT to image the dopamine (B1211576) transporter (DAT). nih.gov In these studies, SPECT images were co-aligned with MR images or templates to accurately assess changes in striatal DAT binding. nih.gov This fusion of functional and anatomical data provides a more comprehensive understanding of the neurodegenerative process. The ability to accurately co-register these images, even without external markers through advanced algorithms, enhances the translational potential of this research. nih.gov

Advancements in Gamma Camera Technology for I-123 Research

The quality of I-123 SPECT imaging is fundamentally dependent on the performance of the gamma camera. snmjournals.org Traditional gamma cameras have long relied on sodium iodide (NaI(Tl)) scintillation crystals. researchgate.net However, recent years have seen significant advancements, most notably the development and implementation of solid-state detector technology, which offers substantial improvements for I-123 research. snmjournals.orgresearchgate.net

Cadmium Zinc Telluride (CZT) Detector Implementation and Benefits

A major technological leap in gamma camera design is the implementation of Cadmium Zinc Telluride (CZT) solid-state detectors. nih.gov Unlike conventional NaI(Tl) detectors that use photomultiplier tubes to convert scintillation light into an electrical signal, CZT detectors convert gamma photons directly into an electrical signal. mdpi.com This direct conversion mechanism eliminates the need for bulky photomultiplier tubes and provides significant advantages in photon localization. nih.gov

The implementation of CZT detectors has led to the development of more compact and flexible SPECT systems. nih.gov For I-123 imaging, the key benefits of CZT technology include markedly improved spatial and energy resolution. mdpi.com The small detector pixel size, often around 2.46 mm, contributes to higher intrinsic resolution, allowing for clearer and more detailed images. nih.gov This enhanced image quality means that physiologic structures show sharper borders and a more notable signal-to-noise ratio compared to images from conventional gamma cameras. mdpi.com Furthermore, the high efficiency of CZT detectors can lead to shorter acquisition times or the potential for reduced radiotracer administration. mdpi.com

Energy Resolution and Sensitivity Improvements in I-123 SPECT

The physical properties of I-123, with its primary gamma photon emission at 159 keV and other higher-energy photons, present challenges for imaging. openmedscience.comwikipedia.org High energy resolution is critical to distinguish the 159 keV photopeak from scattered photons and high-energy photons that penetrate the collimator septa, both of which can degrade image quality. wikipedia.org

CZT detectors offer superior energy resolution compared to traditional NaI(Tl) detectors. mdpi.com While NaI(Tl) systems typically have an energy resolution of 8–10% full-width at half maximum (FWHM), CZT systems can achieve 5–6% FWHM. mdpi.com This improvement allows for more effective rejection of scattered events, leading to higher contrast images. mdpi.com

Interactive Table: Comparison of Detector Technologies for SPECT Imaging This table summarizes the key performance differences between traditional Sodium Iodide detectors and modern Cadmium Zinc Telluride detectors.

FeatureSodium Iodide (NaI(Tl))Cadmium Zinc Telluride (CZT)Advantage of CZT
Detection Principle Indirect conversion (scintillation light)Direct conversion of gamma photonsImproved signal localization, no photomultiplier tubes
Energy Resolution (FWHM) 8–10%5–6%Better scatter rejection, higher image contrast
Intrinsic Spatial Resolution LowerHigher (e.g., ~2.46 mm pixel size)Sharper images, better detail visualization
System Design Bulky, requires gantry rotationCompact, allows for stationary and flexible designsPotential for organ-specific imaging, faster scans
Overall Image Quality GoodExcellentHigher signal-to-noise ratio, sharper borders

Computational Chemistry and Modeling in I 123 Research

Quantum Chemical Calculations for I-123 Radioligand Design

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in the rational design of novel I-123 radioligands. longdom.orglongdom.org These methods allow for the detailed investigation of the electronic structure and properties of molecules, which are crucial for predicting their behavior in biological systems. rsdjournal.org By calculating parameters such as molecular orbital energies, atomic charge distributions, and electrostatic potentials, researchers can identify the most promising candidates for radiolabeling and subsequent in vivo evaluation. substack.comnih.gov

One of the primary applications of quantum chemical calculations in this context is the prediction of molecular geometries and the energies of different conformations. rsc.org This is essential for understanding how a potential radioligand will interact with its biological target. For instance, DFT can be used to model the binding of an I-123 labeled molecule to a receptor, providing insights into the specific interactions that contribute to binding affinity and selectivity. longdom.org

Furthermore, these calculations can predict the reactivity of different sites within a molecule, guiding the chemical synthesis and radiolabeling process. longdom.org By identifying the most nucleophilic or electrophilic centers, chemists can devise more efficient strategies for incorporating the I-123 isotope into the ligand structure. Quantum chemical methods are also employed to predict spectroscopic properties, which can aid in the characterization of the synthesized radioligands. researchgate.net

A key aspect of radioligand design is ensuring that the introduction of the radioisotope does not adversely affect the molecule's biological activity. Quantum chemical calculations can be used to compare the electronic properties of the non-radioactive and I-123 labeled versions of a compound, helping to ensure that the radiolabeling process preserves the desired pharmacological profile. nih.gov

Table 1: Applications of Quantum Chemical Calculations in I-123 Radioligand Design

Application Description
Molecular Geometry Optimization Predicts the three-dimensional structure of potential radioligands.
Electronic Property Calculation Determines properties like charge distribution and dipole moment to predict interactions.
Reactivity Prediction Identifies the most reactive sites for efficient radiolabeling with I-123.
Binding Affinity Estimation Models the interaction between the I-123 radioligand and its biological target to estimate binding strength.

| Spectroscopic Property Prediction | Aids in the experimental characterization of the newly synthesized radioligands. |

Molecular Dynamics Simulations of I-123 Tracer-Target Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the dynamic interactions between an I-123 labeled tracer and its biological target, such as a receptor or enzyme. nih.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of the binding process and the conformational changes that may occur. mdpi.com

A significant advantage of MD simulations is their ability to explore the entire binding landscape, identifying not only the final bound state but also any intermediate states and the pathways for binding and unbinding. nih.gov This information is invaluable for understanding the mechanism of action of a radiotracer and for designing new tracers with improved binding kinetics. For example, simulations can reveal the key amino acid residues in a receptor that are critical for the interaction with the I-123 tracer, guiding the design of ligands with enhanced affinity and specificity. researchgate.net

MD simulations can also be used to calculate the binding free energy, which is a quantitative measure of the affinity of a tracer for its target. mdpi.com This allows for the in silico screening of a library of potential I-123 labeled compounds, prioritizing the most promising candidates for synthesis and experimental testing.

The dynamic nature of these simulations also provides insights into the stability of the tracer-target complex. mdpi.com By observing the interactions over a simulated timescale, researchers can assess how long the tracer is likely to remain bound to its target, which is a critical factor for successful imaging.

Table 2: Insights from Molecular Dynamics Simulations of I-123 Tracers

Insight Relevance to Radiotracer Design
Binding Pathway Understanding the mechanism of how the tracer approaches and binds to the target.
Binding Affinity Quantitative prediction of how strongly the tracer binds to the target.
Conformational Changes Observing how the tracer and target structures change upon binding.
Key Interacting Residues Identifying the specific parts of the target that are crucial for binding.

| Residence Time | Estimating how long the tracer remains bound to the target. |

Monte Carlo Simulations for I-123 Photon Transport and Preclinical Dosimetry

Monte Carlo simulations are the gold standard for modeling the transport of photons through matter and are extensively used in nuclear medicine for applications related to I-123. These simulations track the interactions of individual photons emitted from the I-123 source as they travel through the body or a phantom, providing a highly accurate model of the imaging and dosimetry processes.

In the context of preclinical dosimetry, Monte Carlo codes such as GATE (GEANT4 Application for Tomographic Emission) are used to calculate the absorbed dose of radiation in different organs and tissues. lu.se This is crucial for assessing the safety of a new I-123 radiopharmaceutical and for optimizing the administered activity. The simulations can model complex geometries, including realistic digital mouse phantoms, and account for the heterogeneous density of different tissues.

For imaging applications, Monte Carlo simulations are used to model the performance of SPECT (Single-Photon Emission Computed Tomography) systems. By simulating the entire imaging chain, from photon emission to detection, researchers can optimize scanner design, collimator selection, and image acquisition protocols. These simulations are also instrumental in the development and validation of image reconstruction algorithms and correction techniques for factors like scatter and attenuation.

The accuracy of Monte Carlo simulations allows for the generation of realistic simulated I-123 SPECT data. This simulated data is essential for evaluating the performance of new image analysis techniques and for training machine learning algorithms for tasks such as automated image segmentation and quantification.

Table 3: Key Monte Carlo Simulation Codes in I-123 Research

Code Primary Application Key Features
GATE Preclinical dosimetry and SPECT system modeling Based on GEANT4, highly flexible for complex geometries.
MCNP Dosimetry and radiation transport General-purpose code, widely used and validated.
SimSET SPECT and PET system modeling Specifically designed for emission tomography simulations.

| PENELOPE | Electron and photon transport | Detailed physics models for low-energy interactions. |

Data Processing and Analysis Algorithms for I-123 Research Data

The data acquired from I-123 imaging studies, typically with SPECT, requires sophisticated processing and analysis algorithms to extract meaningful quantitative information. wustl.edu The raw projection data must be reconstructed into a three-dimensional image that accurately represents the distribution of the radiotracer in the body.

The most common image reconstruction algorithms fall into two main categories: analytical methods and iterative methods. fit.eduresearchgate.net Filtered backprojection (FBP) is a fast and widely used analytical method, but it can be susceptible to noise amplification. nih.gov Iterative reconstruction algorithms, such as Maximum Likelihood Expectation Maximization (MLEM) and Ordered Subsets Expectation Maximization (OSEM), generally produce images with better quality and lower noise, and they can more accurately model the physical processes involved in image acquisition. fit.edunih.gov

Once the images are reconstructed, various analysis algorithms are applied. These can include:

Image Filtering: To reduce noise and improve image quality.

Image Segmentation: To delineate regions of interest (ROIs), such as specific organs or tumors.

Image Registration: To align images from different modalities (e.g., SPECT and CT) or from different time points.

Kinetic Modeling: To analyze dynamic I-123 imaging data and estimate physiological parameters.

Statistical Analysis: To compare tracer uptake between different groups or conditions. nmmitools.org

Recent advances in machine learning and artificial intelligence are also being applied to the analysis of I-123 research data. mdpi.com Deep learning algorithms, for example, can be trained to perform tasks such as image denoising, segmentation, and classification with high accuracy. researchgate.net

Table 4: Common Image Reconstruction Algorithms for I-123 SPECT

Algorithm Type Advantages Disadvantages
Filtered Backprojection (FBP) Analytical Fast, computationally efficient. Can amplify noise, sensitive to artifacts.
MLEM Iterative Better noise properties, can model physics. Computationally intensive, slow convergence.

| OSEM | Iterative | Faster convergence than MLEM. | Can introduce some bias. |

Theoretical Frameworks for Reaction Cross-Section Calculations in I-123 Production

The efficient production of I-123 in a cyclotron relies on a thorough understanding of the nuclear reactions involved. Theoretical frameworks and computational codes are used to calculate the reaction cross-sections, which represent the probability of a particular nuclear reaction occurring at a given energy. These calculations are essential for optimizing the production process to maximize the yield of I-123 while minimizing the production of radionuclidic impurities.

Several nuclear reaction models are employed for these calculations, often implemented in comprehensive computer codes such as TALYS and FLUKA. These models can be broadly categorized as either statistical or direct reaction models. The choice of model depends on the energy of the incident particles and the specific reaction channel being considered.

For the production of I-123, which is often produced via the ¹²⁴Te(p,2n)¹²³I or ¹²³Te(p,n)¹²³I reactions, statistical models like the Hauser-Feshbach model are frequently used. These models assume that the nuclear reaction proceeds through the formation of a compound nucleus, which then decays by emitting particles.

The accuracy of these theoretical calculations is highly dependent on the input parameters, such as nuclear level densities and optical model potentials. Therefore, the calculated cross-sections are often compared with and benchmarked against experimental data from libraries such as EXFOR. This iterative process of theoretical calculation and experimental validation leads to a more reliable prediction of I-123 production yields.

Table 5: Theoretical Models and Codes for I-123 Production Cross-Section Calculations

Model/Code Description Key Features
TALYS A versatile nuclear reaction code. Implements a wide range of nuclear models, including statistical and direct reaction models.
FLUKA A general-purpose Monte Carlo code for particle transport and interactions. Can simulate a wide range of particle interactions and is used for both production yield and shielding calculations.
EMPIRE A modular system of nuclear reaction codes. Focuses on the calculation of nuclear reaction cross-sections over a broad energy range.

| ALICE/ASH | A code for calculating pre-equilibrium and equilibrium nuclear reactions. | Useful for understanding the contributions of different reaction mechanisms. |

Emerging Research Frontiers and Future Prospects for Iodide Ion I 123

Novel Production Technologies for High-Purity I-123

The production of high-purity I-123 is crucial for its effective use in diagnostic imaging, as radionuclidic impurities can lead to significant assay errors and degrade image quality. nih.gov Cyclotrons are the primary method for producing I-123, involving the bombardment of a specific target material with high-energy charged particles, typically protons. nih.gov The choice of nuclear reaction and target material is paramount in determining the final yield and purity of the I-123. nih.gov

Historically, direct production methods, such as the proton bombardment of tellurium targets, have been common. news-medical.net However, these direct routes can produce undesirable, longer-lived radioiodine contaminants, notably Iodine-124 (I-124). nasa.govosti.gov The presence of I-124 is a significant challenge as it increases the radiation burden and can interfere with imaging. nih.gov

To achieve higher radionuclidic purity, indirect production methods are preferred. nasa.gov The most prominent high-purity method involves the proton irradiation of highly enriched Xenon-124 (¹²⁴Xe) gas. nih.goviba-radiopharmasolutions.com This process forms Xenon-123 (¹²³Xe), which is separated and allowed to decay into pure I-123. news-medical.netnasa.gov This route minimizes the co-production of I-124. nasa.gov Research efforts have also explored alternative targets like enriched Tellurium-124 (¹²⁴Te). nih.gov While potentially more cost-effective than using expensive enriched ¹²⁴Xe gas, the ¹²⁴Te(p,2n)¹²³I reaction can still lead to the production of unwanted radioiodine isotopes. nih.gov

Ongoing advancements focus on optimizing irradiation parameters, such as proton beam energy, to minimize impurity formation. osti.gov For instance, using proton energies above 20 MeV can reduce the I-124 impurity when using tellurium targets. osti.gov The development of compact, high-intensity cyclotrons is also making I-123 production more accessible for research institutions and medical facilities. nih.gov

Comparison of I-123 Production Methods
Production RouteTarget MaterialTypical Nuclear ReactionKey AdvantageKey Disadvantage
IndirectEnriched Xenon-124 Gas¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³IHighest radionuclidic purity nih.govnews-medical.netHigh cost of enriched ¹²⁴Xe gas nih.gov
DirectEnriched Tellurium-124¹²⁴Te(p,2n)¹²³IMore cost-effective target material nih.govHigher potential for I-124 impurity nih.gov
DirectEnriched Tellurium-123¹²³Te(p,n)¹²³IUtilizes a solid target system iba-radiopharmasolutions.comRequires highly enriched target to minimize impurities

Advancements in Automated Radiosynthesis of I-123 Compounds

The synthesis of I-123 labeled radiopharmaceuticals, which are the biologically active molecules used for imaging, is a complex, multi-step process. Traditionally performed manually by skilled radiochemists, this approach is time-consuming and involves radiation exposure. openmedscience.com Consequently, there has been a significant shift towards automated radiosynthesis.

Automated synthesis modules perform the necessary chemical reactions in a controlled, reproducible, and shielded environment, significantly reducing radiation exposure for technicians. openmedscience.com These systems improve the quality and purity of the final radiopharmaceutical product. openmedscience.com For I-123, automated systems can handle the purification of the raw radioisotope, often using techniques like ion exchange columns to produce a concentrated Sodium Iodide (NaI) solution suitable for labeling. iba-radiopharmasolutions.com Some systems employ thermo-distillation at high temperatures to release and trap the iodine. iba-radiopharmasolutions.com

A major frontier in this area is the development of microfluidic platforms, often called "Lab-on-a-Chip" devices. nih.gov These miniaturized systems offer precise control over reaction conditions and can significantly reduce reaction times and the consumption of expensive reagents. nih.gov By integrating all synthesis steps—including radiolabeling, reaction, and purification—onto a single chip, these platforms enable a "dose-on-demand" production pipeline. nih.govresearchgate.net This technology holds the potential to make a wider array of specialized I-123 tracers more accessible for research and clinical use. researchgate.net While much of the microfluidic development has focused on PET tracers, the underlying principles are being adapted for SPECT radionuclides like I-123. rsc.orgtechconnect.org

Key Technologies in Automated I-123 Radiosynthesis
TechnologyDescriptionResearch Advantage
Automated Synthesis ModulesInstruments that automate chemical reactions, purification, and formulation within a shielded enclosure. openmedscience.comIncreased reproducibility, higher yields, and reduced radiation exposure. openmedscience.comiaea.org
Microfluidics (Lab-on-a-Chip)Miniaturized platforms that handle small volumes of reagents on a single chip, enabling precise control. nih.govresearchgate.netFaster reaction times, reduced reagent consumption, and potential for dose-on-demand production. nih.gov
Automated PurificationTechniques like ion exchange chromatography and thermo-distillation integrated into automated systems. iba-radiopharmasolutions.comProvides high-purity, concentrated I-123 iodide ready for labeling complex molecules. iba-radiopharmasolutions.comnih.gov

Integration of I-123 Research with Multimodal Imaging Techniques (e.g., SPECT/CT in preclinical studies)

In preclinical research, understanding the precise location and biodistribution of a radiotracer is essential. While SPECT imaging with I-123 provides valuable functional information about biological processes, it lacks detailed anatomical context. snmjournals.org This limitation is overcome by integrating SPECT with other imaging modalities, most commonly Computed Tomography (CT), in a hybrid SPECT/CT system. iaea.org

SPECT/CT scanners acquire both functional SPECT data and anatomical CT data in a single session, allowing for the fusion of these images. iaea.org This provides a precise anatomical roadmap for the functional data, allowing researchers to accurately localize radiotracer uptake within specific organs or tissues in animal models of disease. snmjournals.org

This multimodal approach is a powerful tool in preclinical oncological and neurological research. nih.govresearchgate.net For example, I-123 labeled compounds are used in preclinical SPECT/CT studies to:

Evaluate Dopamine (B1211576) Transporters: In animal models of Parkinson's disease, tracers like [¹²³I]FP-CIT are used to measure the binding to dopamine transporters in the brain, helping to validate the animal models and assess the effects of potential new drugs. snmjournals.org

Assess Receptor Binding: The binding of I-123 labeled tracers such as [¹²³I]IBF to dopamine D₂/D₃ receptors can be quantified to study neurological disorders. nih.gov

Image Tumor Targets: In oncology research, I-123 labeled antibodies or fragments, such as an anti-PSMA antibody fragment, can be evaluated preclinically with SPECT/CT to confirm tumor targeting before further development. iaea.org

The combination of SPECT with CT improves the quantitative accuracy of the SPECT data and is considered essential for the development and validation of new single-photon-emitting probes. snmjournals.org

Exploration of I-123 in Nanoscience and Nanomedicine Research Concepts (non-clinical)

Nanoscience and nanomedicine are emerging fields that utilize materials at the nanometer scale for diagnostic and therapeutic purposes. In preclinical research, nanoparticles are being explored as versatile platforms for carrying imaging agents. The labeling of nanomaterials with radionuclides like I-123 allows for non-invasive, whole-body tracking of their distribution and accumulation in vivo using SPECT imaging. rsc.org

Several research concepts for labeling nanoparticles with radioiodine are under investigation:

Direct Labeling/Chemisorption: Iodine has a strong affinity for certain metals, particularly gold. nih.gov This property allows for a straightforward labeling method where I-123 is chemisorbed directly onto the surface of gold nanoparticles (AuNPs). nih.govacs.org This approach avoids the need for complex chemical linkers.

Covalent Bonding: Nonmetallic radionuclides like I-123 can be labeled to nanoparticles through the formation of direct covalent bonds with specific functional groups on the nanoparticle's surface. acs.org

Prosthetic Groups: Complex molecules can be first labeled with I-123 and then attached to the nanoparticle surface using methods like "click chemistry". rsc.org

The goal of these non-clinical research concepts is to develop novel imaging agents with improved properties. For instance, I-123 labeled nanoparticles could potentially offer longer circulation times in the bloodstream compared to small molecules, leading to enhanced accumulation in tumors through the enhanced permeability and retention (EPR) effect. nih.gov This could improve the sensitivity of tumor detection in preclinical models. Furthermore, tracking I-123 labeled nanoparticles can help researchers understand the in vivo behavior of new drug delivery systems. snmjournals.org

Conceptual Frameworks for I-123 Theranostics Research (focus on diagnostic component in research)

Theranostics represents a cornerstone of personalized medicine, combining diagnostic imaging with targeted therapy. researchgate.net The core concept is to use a diagnostic radionuclide to visualize a molecular target in a patient, and if the target is present, to then use a therapeutic radionuclide attached to the same or a similar targeting molecule to treat the disease. researchgate.netnih.gov

The pairing of radioiodine isotopes is the archetypal example of theranostics. bohrium.com In this framework, I-123 serves as the ideal diagnostic component. Its gamma emission is perfect for high-resolution SPECT imaging, allowing clinicians and researchers to:

Confirm the presence of a specific target (e.g., the sodium-iodide symporter in thyroid cells). nih.gov

Determine the precise location of the disease. researchgate.net

Assess the intensity of radiotracer uptake, which can predict how well a subsequent therapeutic dose might be absorbed. researchgate.net

If the diagnostic I-123 scan shows significant uptake in the target tissue, it provides a strong rationale for proceeding with therapy using a particle-emitting isotope like Iodine-131 (I-131). researchgate.net This principle is well-established for thyroid diseases but is also a research framework for other conditions. nih.gov For example, [¹²³I]I-metaiodobenzylguanidine ([¹²³I]I-mIBG) is used for the diagnostic imaging of neuroendocrine tumors. dovepress.com A positive [¹²³I]I-mIBG scan can be used to select patients for potential therapy with its therapeutic counterpart, [¹³¹I]I-mIBG. dovepress.com This diagnostic application of I-123 is crucial for pre-selecting patients who are most likely to benefit from a targeted radionuclide therapy, thereby personalizing the treatment approach. dovepress.com

Conclusion

Synthesis of Major Research Contributions in I-123 Science

The utility of ¹²³I in nuclear medicine is intrinsically linked to its favorable physical characteristics, which make it exceptionally well-suited for SPECT imaging. With a physical half-life of approximately 13.2 hours, it offers a sufficient window for radiopharmaceutical preparation, administration, and imaging, while minimizing prolonged radiation exposure to the patient. Crucially, its primary decay mode is electron capture, which emits a gamma ray of 159 keV, an energy ideal for detection by standard gamma cameras equipped with sodium iodide (NaI(Tl)) detectors. This emission profile allows for excellent image quality, high photon flux, and reduced radiation burden compared to other iodine isotopes like ¹³¹I nih.govwikipedia.orgresearchgate.net.

The development and widespread adoption of ¹²³I have significantly advanced diagnostic capabilities across multiple medical disciplines:

Neurology: A major breakthrough was the development of ¹²³I-ioflupane (DaTscan™), a radiotracer that binds to the dopamine (B1211576) transporter (DAT) in the brain. Research utilizing ¹²³I-ioflupane has provided critical insights into dopaminergic pathways, enabling the differentiation of Parkinson's disease and other parkinsonian syndromes from conditions with similar motor symptoms, thereby improving diagnostic accuracy and guiding treatment strategies nih.govradiacode.comopenmedscience.comnih.gov.

Cardiology: The radiopharmaceutical ¹²³I-metaiodobenzylguanidine (¹²³I-MIBG) has been instrumental in assessing cardiac sympathetic innervation. Studies have demonstrated its value in evaluating myocardial function and predicting outcomes in patients with heart failure, offering prognostic information that influences therapeutic management nih.govopenmedscience.commdpi.comacs.org.

Oncology and Endocrinology: ¹²³I-MIBG also plays a pivotal role in the imaging of neuroendocrine tumors (NETs), such as neuroblastoma, pheochromocytoma, and paraganglioma. Its high specificity for adrenergic tissue allows for precise detection, staging, and monitoring of treatment response in these malignancies nih.govradiacode.commdpi.comopenmedscience.com. Furthermore, ¹²³I has been successfully used to label other molecules, such as somatostatin (B550006) analogs (e.g., ¹²³I-octreotide), enabling the imaging of tumors expressing specific receptors, thereby aiding in diagnosis and treatment planning nih.gov.

Thyroid Imaging: ¹²³I, administered as sodium iodide, has become the preferred isotope for thyroid imaging and uptake studies. Its optimal energy emission and shorter half-life provide superior image quality and lower patient radiation dose compared to ¹³¹I, revolutionizing the assessment of thyroid function, structure, and the detection of thyroid cancer metastases nih.govnih.govmdpi.com.

Radiolabeling Chemistry: Significant research has focused on developing efficient and stable radiolabeling methods for ¹²³I. Techniques such as electrophilic substitution, employing agents like chloramine-T or iodine monochloride, have been refined for attaching ¹²³I to various biomolecules, including MIBG, ensuring high radiochemical yields and specific activity researchgate.netresearchgate.netacs.org.

These contributions highlight how ¹²³I has not only provided essential diagnostic tools but has also spurred advancements in understanding disease pathophysiology and developing targeted therapeutic strategies.

Table 1: Key Properties of Iodine-123

PropertyValue
IsotopeIodine-123 (¹²³I)
Half-life~13.2 hours
Primary Decay ModeElectron Capture (EC)
Principal Gamma Emission159 keV
Other Gamma/X-ray Emissions35.5, 163.9, 177.2, 278.7, 327.8 keV, 27 keV, 31 keV
Ideal for SPECT Imaging?Yes, due to 159 keV gamma and moderate half-life

Table 2: Major Research Contributions of I-123 in Medical Imaging

Application AreaKey Radiopharmaceutical/TracerBiological Target / Function AssessedSignificant Research Finding / Contribution
Neurology¹²³I-Ioflupane (DaTscan™)Dopamine Transporter (DAT)Enabled precise diagnosis of Parkinson's disease and other parkinsonian syndromes by visualizing dopaminergic neuron integrity.
Cardiology¹²³I-MIBGCardiac Sympathetic InnervationAssessed cardiac sympathetic nerve function, providing prognostic information in heart failure.
Oncology¹²³I-MIBGNeuroendocrine Tumors (NETs), e.g., Neuroblastoma, PheochromocytomaHigh specificity and sensitivity for detecting adrenergic tissue in NETs; used for staging and monitoring treatment response.
Oncology/Endocrinology¹²³I-Octreotide (e.g.)Somatostatin ReceptorsEnabled imaging of tumors expressing somatostatin receptors, aiding in diagnosis and management.
Thyroid Imaging¹²³I-Sodium IodideThyroid Function & StructureProvided superior image quality and lower patient radiation dose compared to ¹³¹I for thyroid assessment.

Identification of Remaining Challenges and Future Research Avenues in Iodide Ion I-123 Research

Despite its established success, research into ¹²³I continues to address existing challenges and explore new frontiers:

Production Efficiency and Accessibility: The primary method for ¹²³I production involves cyclotrons, which are expensive and not universally available. Challenges include reliance on specific enriched target materials like Xenon-124 (¹²⁴Xe) or Tellurium-124 (¹²⁴Te), the cost associated with these targets, and the potential for isotopic impurities, particularly ¹²⁴I, which can affect image quality and radiation dose. Future research aims to develop more efficient, cost-effective, and accessible production methods, potentially exploring alternative targets or optimizing cyclotron parameters to increase yield and purity nih.govresearchgate.net.

Radiopharmaceutical Development: While current ¹²³I radiopharmaceuticals are effective, there is a continuous need for agents with enhanced specificity, improved pharmacokinetics, and higher target-to-nontarget ratios. Research is ongoing to design and synthesize novel radiotracers that can target emerging biological markers and provide more precise diagnostic information. Exploration of radiopharmaceuticals derived from natural compounds also presents an avenue for discovering new therapeutic and diagnostic agents researchgate.netmdpi.com.

SPECT Imaging Advancements: Although SPECT imaging with ¹²³I is well-established, ongoing technological advancements aim to further improve its capabilities. This includes enhancing spatial resolution and sensitivity, developing more robust quantitative SPECT methods (e.g., standard uptake value (SUV) or absolute quantification), and improving scatter correction techniques to refine image quality. The integration of artificial intelligence (AI) and machine learning (ML) into image analysis holds promise for standardizing interpretation and potentially increasing diagnostic accuracy openmedscience.commdpi.comd-nb.infonih.govmdpi.com.

Logistics and Supply Chain: The relatively short half-life of ¹²³I necessitates rapid distribution from production sites to clinical centers. Research into optimizing logistics and supply chain management is crucial to ensure a consistent and timely supply for patient care.

Continued investment in these research areas will further solidify ¹²³I's position as a vital diagnostic tool and potentially uncover new applications in the evolving landscape of nuclear medicine.

Table 3: Current Challenges and Future Research Avenues for I-123

Area of FocusCurrent ChallengeFuture Research Direction / Goal
ProductionCyclotron dependence; limited availability of enriched target materials; cost; potential isotopic impurities (e.g., ¹²⁴I).Develop more efficient, cost-effective, and accessible production methods; enhance radionuclidic purity.
Radiopharmaceutical DevelopmentNeed for increased specificity, improved pharmacokinetics, and higher target-to-nontarget ratios; development of novel radiotracers.Design and synthesize new targeted agents with enhanced affinity and optimized biodistribution; explore radiopharmaceuticals from natural compounds.
SPECT Imaging TechnologyLimited spatial resolution compared to PET; need for improved quantitative accuracy and standardization; scatter correction complexities.Enhance SPECT resolution and sensitivity; develop robust quantitative SPECT methods; integrate AI/ML for image analysis and standardization.
Logistics and Supply ChainShort half-life necessitates rapid distribution; logistical challenges in ensuring consistent supply.Optimize distribution networks; explore potential for isotope generators if feasible for ¹²³I.

Q & A

Basic Research Questions

1. Experimental Design Considerations for Thyroid Uptake Studies with I-123 Q: How should researchers design experiments to measure thyroid uptake of I-123 while minimizing confounding factors? A: Thyroid uptake studies require standardized protocols to account for dietary iodine intake and metabolic variables. For example, subjects should undergo iodine restriction for ≥2 weeks prior to administration to reduce background interference . Administer 5 MBq of I-123 orally, and measure uptake at 4, 24, and 48 hours using a calibrated NaI(Tl) crystal detector. Use the formula: Uptake (%)=CthyroidCblankCcalibrationCbkg\text{Uptake (\%)} = \frac{C_{\text{thyroid}} - C_{\text{blank}}}{C_{\text{calibration}} - C_{\text{bkg}}}

where CC represents counts from thyroid, blank, calibration, and background radiation . Validate results against serum TSH, fT4, and T3 levels to correlate uptake with thyroid function .

2. Comparative Advantages of I-123 vs. I-131 in Diagnostic Imaging Q: Why is I-123 preferred over I-131 for thyroid imaging in research settings? A: I-123 emits 159 keV gamma photons with a shorter half-life (13.2 hours) and no beta radiation, reducing patient radiation exposure by >90% compared to I-131 (8-day half-life, beta emissions) . This allows higher-resolution imaging with modern gamma cameras and avoids "stunning" effects that impair subsequent I-131 therapy . However, I-123 is cyclotron-produced and costly, limiting accessibility in resource-constrained regions .

3. Key Factors Influencing Thyroid I-123 Uptake Variability Q: What biological and technical factors contribute to variability in thyroid I-123 uptake measurements? A: Variability arises from:

  • Dietary iodine intake : High iodine diets suppress uptake, necessitating pre-study restriction .
  • Formulation differences : Capsule dissolution kinetics (e.g., sodium phosphate vs. calcium phosphate formulations) affect bioavailability, with incomplete dissolution reducing uptake by \sim10% in vivo .
  • Instrument calibration : Miscalibration of NaI(Tl) detectors can introduce ±5% error in uptake calculations .

4. Distinguishing I-123 from Tc-99m in Thyroid Imaging Protocols Q: When should researchers prioritize I-123 over Tc-99m pertechnetate for thyroid imaging? A: I-123 is superior for assessing iodide organification (e.g., dyshormonogenesis or autoimmune thyroiditis) due to its specific uptake via the sodium-iodide symporter (NIS) . Tc-99m, which mimics iodide trapping but not organification, peaks at 20 minutes post-injection and has lower uptake (0.75–4.5%) . Use I-123 for studies requiring prolonged uptake tracking (24–48 hours) .

Advanced Research Questions

5. Cross-Talk Correction in Dual-Isotope SPECT Imaging (Tc-99m/I-123) Q: How can researchers address cross-talk artifacts in simultaneous Tc-99m/I-123 SPECT brain imaging? A: Cross-talk from I-123’s high-energy photons (529 keV) contaminates Tc-99m (140 keV) energy windows. Two advanced correction methods:

  • Constrained Spectral Factor Analysis (SFA) : Models scatter and contamination, reducing I-123 bias to <10% and Tc-99m overestimation to <9% .
  • Artificial Neural Networks (ANN) : Trained on Monte Carlo-simulated data to separate isotopes, achieving comparable accuracy to SFA with lower computational time . Validate corrections using anthropomorphic phantoms .

6. Quantifying Absolute Activity in I-123 Neurotransmission Studies Q: What methodologies improve accuracy in quantifying I-123 activity in deep brain structures? A: Analytical approaches (AA) incorporating Metz-Fan attenuation correction and variable collimator response (VCR) modeling reduce bias to <7% in striatal regions . Iterative methods (e.g., OSEM) offer lower noise but require longer processing. For clinical trials, AA is preferred for efficiency, while OSEM is optimal for high-precision research .

7. Resensitizing Iodine-Refractory Thyroid Cancer to Radioiodine Using I-123 Q: Can I-123 predict therapeutic response in iodine-refractory thyroid cancer patients undergoing Selumetinib therapy? A: In the SEL-I-METRY trial, I-123 was used to measure NIS re-expression post-Selumetinib (MEK inhibitor). Pre-therapy I-123 uptake thresholds (>1% lesional uptake) predicted successful I-131 therapy response, with concordance validated in 11/13 patients . This approach bypasses the need for I-124, which is unavailable in many regions .

8. Impact of I-123 Contaminants (I-124, I-125) on Research Outcomes Q: How do isotopic contaminants affect I-123 imaging and dosimetry? A: Contaminants like I-124 (4.2-day half-life) and I-125 (59.4-day half-life) increase radiation dose by 20–30% and degrade image quality via septal penetration in gamma cameras . Use radiochemical purity assays (e.g., gamma spectroscopy) to ensure contaminants are <2% of total activity before administration .

9. Methodological Pitfalls in Preclinical I-123 Biodistribution Studies Q: What are common errors in preclinical I-123 biodistribution studies, and how can they be mitigated? A: Errors include:

  • Inadequate blocking of thyroid uptake : Administer potassium perchlorate (200 mg) 1 hour pre-I-123 to block NIS and isolate extrathyroidal uptake .
  • Decay correction oversights : Account for I-123’s 13.2-hour half-life during longitudinal studies to avoid \sim50% activity miscalculation at 24 hours .

10. Discrepancies in I-123 vs. Tc-99m Imaging Findings Q: Why do Tc-99m and I-123 scans show discordant results in thyroid nodule characterization? A: Tc-99m identifies "hot" nodules with preserved trapping but defective organification, which appear "cold" on I-123 scans. In a study of 122 patients, 33% had discrepancies, with Tc-99m overestimating functional status in 18% of cases . Use I-123 for definitive assessment of nodular autonomy .

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